molecular formula C12H16OS B8296376 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone

1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone

Cat. No.: B8296376
M. Wt: 208.32 g/mol
InChI Key: VKTRSFCMGFTKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes a thiophene ring substituted with dimethyl and methyl-allyl groups, as well as an ethanone group.

Preparation Methods

The synthesis of 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an alkylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles such as bromine or chlorine, leading to halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and halogenated thiophenes.

Scientific Research Applications

1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism by which 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone exerts its effects involves interactions with molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be compared with other thiophene derivatives, such as:

    2-Acetylthiophene: Similar in structure but lacks the dimethyl and methyl-allyl groups, resulting in different chemical and biological properties.

    3-Methylthiophene: Contains a methyl group on the thiophene ring but does not have the ethanone group, leading to variations in reactivity and applications.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-[3,5-dimethyl-4-(2-methylprop-2-enyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C12H16OS/c1-7(2)6-11-8(3)12(9(4)13)14-10(11)5/h1,6H2,2-5H3

InChI Key

VKTRSFCMGFTKHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CC(=C)C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethyl-4-(2-methyl-allyl)-thiophene-2-carboxylic acid (475 mg, 2.26 mmol) in diethyl ether (15 mL), a solution of methyllithium (3.0 mL, 1.6 M in diethyl ether) is added at rt. The mixture is stirred at rt for 1 h before another portion of methyllithium (0.45 mL) is added. Stirring is continued for 1 h. The reaction is quenched by the addition of 1 N aq. NaH2PO4 solution. The mixture is diluted with diethyl ether, washed with 1 N aq. NaOH, dried over Na2SO4 and evaporated to give 1-[3,5-dimethyl-4-(2-methyl-allyl)thiophen-2-yl]-ethanone (395 mg) as a yellow oil; LC-MS: tR=1.03 min, [M+1]=209.14.
Name
3,5-dimethyl-4-(2-methyl-allyl)-thiophene-2-carboxylic acid
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

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